(R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride
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Overview
Description
®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H17BrN2·2HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a bromobenzyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of piperidin-3-amine.
Bromination: The piperidin-3-amine is then reacted with 2-bromobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain ®-N-(2-Bromobenzyl)piperidin-3-amine.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by reacting it with hydrochloric acid in an aqueous or alcoholic solution.
Industrial Production Methods
Industrial production of ®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Automated Purification: Industrial processes often use automated systems for purification, including high-performance liquid chromatography (HPLC) and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Major Products
Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include N-oxides or other oxidized forms.
Reduction: Products include dehalogenated amines or reduced amine derivatives.
Scientific Research Applications
®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in neurotransmission.
Pathways Involved: It may modulate signaling pathways related to neurotransmitter release, reuptake, or degradation, thereby affecting neuronal communication and function.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
N-(2-Chlorobenzyl)piperidin-3-amine dihydrochloride: A similar compound with a chlorine atom instead of bromine, affecting its reactivity and biological effects.
N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride: A fluorinated analog with distinct chemical and biological properties.
Uniqueness
®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3R)-N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFNJYETGCLLJ-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC=CC=C2Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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